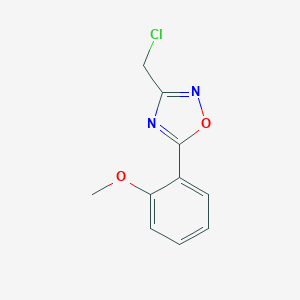

3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-5-3-2-4-7(8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWLLEBVXDSRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383884 | |

| Record name | 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-61-5 | |

| Record name | 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. This molecule is of interest to the scientific community due to the established and diverse biological activities of the 1,2,4-oxadiazole scaffold, which is a common motif in medicinal chemistry. The presence of a reactive chloromethyl group offers a valuable synthetic handle for further derivatization and the development of novel chemical entities.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with 2-methoxybenzonitrile. The initial step involves the conversion of the nitrile to the corresponding 2-methoxybenzamidoxime. The subsequent step is the reaction of this amidoxime with chloroacetyl chloride, followed by a cyclodehydration reaction to yield the final 1,2,4-oxadiazole ring system.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous compounds and provide a robust framework for the preparation of this compound.

Step 1: Synthesis of 2-Methoxybenzamidoxime

This procedure details the conversion of 2-methoxybenzonitrile to 2-methoxybenzamidoxime.

Materials:

-

2-Methoxybenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium methoxide (NaOMe) or other suitable base

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of 2-methoxybenzonitrile in ethanol, add hydroxylamine hydrochloride and sodium methoxide.

-

Reflux the reaction mixture for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Evaporate the ethanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxybenzamidoxime, which can be purified by recrystallization.

In-depth Technical Guide: Physicochemical Properties and Biological Evaluation of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the 1,2,4-oxadiazole scaffold. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed hypothetical protocol for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways. The information is presented to facilitate further research and drug development endeavors.

Physicochemical Properties

| Property | Predicted Value | Method |

| Molecular Formula | C₁₀H₉ClN₂O₂ | - |

| Molecular Weight | 224.65 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| logP | Not available | - |

Synthesis and Characterization

A plausible synthetic route for this compound is proposed based on established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-methoxybenzonitrile.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Methoxybenzamidoxime

-

To a solution of 2-methoxybenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and a suitable base such as sodium bicarbonate (2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-methoxybenzamidoxime, which can be purified by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve 2-methoxybenzamidoxime (1 equivalent) in a dry aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final compound.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To determine the melting point and assess purity.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the 1,2,4-oxadiazole core is a well-known pharmacophore present in compounds with a wide range of biological activities, including anticancer and immunomodulatory effects.[1]

Postulated Mechanism of Action

Based on the activities of structurally related compounds, this compound could potentially exhibit anticancer properties by modulating key cellular signaling pathways.

Caption: Hypothetical modulation of COX-2 and Nrf2 pathways.

This diagram illustrates a potential dual mechanism of action. The compound might inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer cells, leading to reduced production of prostaglandins which are involved in inflammation and cell proliferation. Concurrently, it could activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, by disrupting the Keap1-Nrf2 interaction, leading to the transcription of cytoprotective genes.

Experimental Workflow for Biological Evaluation

To investigate the potential anticancer activity, a structured experimental workflow is necessary.

Caption: Workflow for evaluating biological activity.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers in drug discovery. While experimental data is currently limited, the provided information on its predicted physicochemical properties, a plausible synthetic route, and potential biological activities offers a solid starting point for further investigation. The exploration of its effects on key signaling pathways, such as COX-2 and Nrf2, could unveil novel therapeutic opportunities.

References

Technical Guide: Spectroscopic Characterization of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide presents a representative spectroscopic characterization of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. The nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are hypothetical, generated for illustrative purposes based on the analysis of structurally related compounds.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent five-membered heterocycle that is frequently utilized in medicinal chemistry and drug discovery due to its wide range of biological activities.[1][2] As a key bioisostere for esters and amides, it offers improved metabolic stability and pharmacokinetic properties. The synthesis of novel 1,2,4-oxadiazole derivatives, such as this compound, necessitates unambiguous structural confirmation.[3] This guide provides an in-depth overview of the characterization of this compound using modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Accurate structural elucidation is fundamental to understanding structure-activity relationships (SAR) and ensuring the purity and identity of synthesized compounds.[4] This document details the experimental protocols and presents representative data to guide researchers in the comprehensive analysis of this and similar small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.95 | dd | 7.8, 1.8 | 1H | Ar-H (H6') |

| 7.55 | ddd | 8.3, 7.4, 1.8 | 1H | Ar-H (H4') |

| 7.12 | d | 8.3 | 1H | Ar-H (H3') |

| 7.05 | td | 7.5, 1.0 | 1H | Ar-H (H5') |

| 4.85 | s | - | 2H | -CH₂Cl |

| 3.90 | s | - | 3H | -OCH₃ |

Note: The assignments for the aromatic protons (Ar-H) are based on typical splitting patterns for a 1,2-disubstituted benzene ring.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 174.5 | C5 (Oxadiazole) |

| 165.0 | C3 (Oxadiazole) |

| 157.0 | C2' (Ar-C-O) |

| 133.0 | C4' (Ar-CH) |

| 131.5 | C6' (Ar-CH) |

| 121.0 | C5' (Ar-CH) |

| 118.5 | C1' (Ar-C) |

| 111.5 | C3' (Ar-CH) |

| 56.0 | -OCH₃ |

| 38.5 | -CH₂Cl |

Predicted Mass Spectrometry (EI-MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 224/226 | 70 | [M]⁺ / [M+2]⁺ (Molecular Ion) |

| 189 | 40 | [M - Cl]⁺ |

| 175 | 100 | [M - CH₂Cl]⁺ |

| 135 | 90 | [C₇H₇O₂]⁺ (2-methoxybenzoyl cation) |

| 107 | 30 | [C₇H₇O]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Note: The presence of the chlorine isotope pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is a key diagnostic feature.[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra for small organic molecules.[6]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities for all signals.

-

Mass Spectrometry (MS)

This protocol describes the analysis using a standard Electron Ionization (EI) mass spectrometer, often coupled with Gas Chromatography (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrumentation:

-

Utilize a GC-MS system equipped with an EI source.

-

Set the EI energy to the standard 70 eV to generate reproducible fragmentation patterns.

-

The mass analyzer (e.g., quadrupole) should be calibrated across the desired mass range (e.g., m/z 40-500).

-

-

Data Acquisition:

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable temperature program to ensure elution of the compound.

-

Alternatively, for direct infusion, introduce the sample directly into the ion source via a heated probe.

-

Acquire the mass spectrum in full scan mode to detect the molecular ion and all fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). Look for the characteristic isotopic pattern of chlorine ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).[7]

-

Analyze the major fragment ions to deduce the fragmentation pathways. Common fragmentation for 1,2,4-oxadiazoles involves cleavage of the heterocyclic ring.[6] The methoxyphenyl and chloromethyl moieties will also produce characteristic fragments.[1]

-

Compare the observed spectrum with spectral libraries or predict fragmentation patterns to confirm the structure.

-

Visualization of Workflows

The following diagrams illustrate the logical processes for compound characterization and data interpretation.

Caption: General workflow for synthesis and characterization.

Caption: Logical workflow for spectral data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. While a specific crystal structure for this exact compound is not publicly available at the time of this writing, this document outlines the established experimental protocols for such an analysis. To provide a practical framework, representative crystallographic data from a closely related 1,2,4-oxadiazole derivative, 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole, is presented and discussed.

The 1,2,4-oxadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Elucidating the three-dimensional atomic arrangement of molecules such as this compound through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships, guiding drug design, and characterizing intermolecular interactions.[4][5]

Representative Crystallographic Data

The following table summarizes the crystallographic data for a structurally related compound, 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole, to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.[6]

| Parameter | Value |

| Chemical Formula | C₉H₆Cl₂N₂O |

| Formula Weight | 229.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8252 (7) |

| b (Å) | 21.678 (4) |

| c (Å) | 11.0833 (19) |

| α (°) | 90 |

| β (°) | 92.421 (4) |

| γ (°) | 90 |

| Volume (ų) | 918.3 (3) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R[F² > 2σ(F²)] | 0.056 |

| wR(F²) | 0.155 |

| Goodness-of-fit (S) | 1.20 |

Experimental Protocols

The determination of a small molecule's crystal structure is a systematic process involving several key stages, from crystal growth to data analysis and structure refinement.[7][8]

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step. For a compound like this compound, a common technique would be slow evaporation of a saturated solution.

-

Solvent Selection: A range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) or solvent mixtures should be screened.

-

Procedure: A nearly saturated solution of the purified compound is prepared in a chosen solvent or solvent system. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Evaporation of the solvent over several days to weeks can yield diffraction-quality crystals.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, a single crystal is mounted on a diffractometer for data collection.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.[8]

-

Data Collection: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations while it is irradiated with X-rays. The resulting diffraction pattern, consisting of thousands of reflections, is recorded.[5]

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and make corrections for experimental factors.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. Hydrogen atoms are typically placed in calculated positions. The refinement process continues until the calculated and observed diffraction patterns show the best possible agreement, as indicated by refinement statistics such as the R-factor.[6]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

Caption: Workflow for small molecule crystal structure determination.

Potential Signaling Pathway Involvement

Derivatives of 1,2,4-oxadiazole have been investigated for their potential to modulate various biological pathways. For instance, some act as nematicides by affecting acetylcholine receptors.[9] While the specific targets of this compound are unknown, a hypothetical signaling pathway diagram illustrates a potential mechanism of action for a generic 1,2,4-oxadiazole derivative as a receptor antagonist.

Caption: Hypothetical receptor antagonism by a 1,2,4-oxadiazole derivative.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rigaku.com [rigaku.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eas.org [eas.org]

- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 9. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. Its journey from a misidentified novelty to a privileged scaffold in numerous therapeutic agents is a testament to over a century of chemical innovation. This technical guide provides a comprehensive exploration of the discovery and historical evolution of 1,2,4-oxadiazole synthesis, detailing both classical and modern synthetic strategies.

A Serendipitous Discovery and a Long Incubation

The story of the 1,2,4-oxadiazole begins in 1884 with the pioneering work of Tiemann and Krüger.[1][2][3][4][5][6] In their seminal research, they were the first to synthesize this heterocyclic system, though its true structure was initially misidentified as an "azoxime" or "furo[ab1]diazole".[1][2][3] It would take nearly eight decades for the chemical community to fully appreciate the potential of this scaffold, a realization spurred by investigations into its photochemical rearrangements.[1][2] The last four decades, in particular, have witnessed an explosion of interest in 1,2,4-oxadiazoles, leading to the development of a vast library of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2]

The unique physicochemical properties of the 1,2,4-oxadiazole ring, particularly its role as a bioisostere for amide and ester functionalities, have cemented its importance in drug design.[2] This bioisosteric relationship allows for the modification of a drug's metabolic stability and pharmacokinetic profile without compromising its biological activity.

Classical Synthetic Routes: The Foundation of 1,2,4-Oxadiazole Chemistry

The early methods for constructing the 1,2,4-oxadiazole ring laid the groundwork for all subsequent synthetic advancements. Two classical approaches remain fundamental to this day: the Tiemann and Krüger synthesis and the 1,3-dipolar cycloaddition.[2][4]

The Tiemann and Krüger Synthesis: A Cornerstone Reaction

The pioneering method developed by Tiemann and Krüger involves the reaction of an amidoxime with an acylating agent, typically an acyl chloride.[2] This reaction proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to furnish the 1,2,4-oxadiazole ring.[2]

1,3-Dipolar Cycloaddition: A Convergent Approach

The second major classical route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[2][4] This [3+2] cycloaddition is a powerful and convergent method for constructing the 1,2,4-oxadiazole ring, allowing for the combination of two different nitrile-containing fragments.

Modern Synthetic Methodologies: Expanding the Synthetic Toolbox

Building upon these classical foundations, a plethora of modern synthetic methods have been developed to enhance the efficiency, scope, and practicality of 1,2,4-oxadiazole synthesis. These advancements have been instrumental in the application of this heterocycle in high-throughput screening and drug development programs.

One-Pot Syntheses

One-pot procedures offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation. Several robust one-pot methods for 1,2,4-oxadiazole synthesis have been reported.

A notable example involves the reaction of amidoximes with carboxylic acids or their esters.[7] The use of coupling agents or a superbase medium facilitates the direct conversion to the 1,2,4-oxadiazole without the need to isolate the intermediate O-acylamidoxime.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. benchchem.com [benchchem.com]

- 6. "The Development of a One Pot, Two Reaction Synthetic Preparation of 1," by Austin J. Carter [ir.library.illinoisstate.edu]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic and Synthetic Aspects of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and other pharmacokinetic properties. Compounds incorporating this ring system have demonstrated a wide array of biological activities. This technical guide focuses on the synthesis and spectroscopic characterization of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, a molecule of interest for drug discovery and development. Due to the absence of specific data for this compound, this document leverages information on analogous structures to provide a predictive and practical framework for its study.

Predicted Spectroscopic Data

Based on the analysis of similar compounds, the following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts for this compound. These predictions are derived from established substituent effects on aromatic and heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂Cl | 4.8 - 5.0 | Singlet | - |

| OCH₃ | 3.9 - 4.1 | Singlet | - |

| Ar-H (methoxyphenyl) | 7.0 - 8.1 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=N (Oxadiazole C3) | 168 - 172 |

| C=N (Oxadiazole C5) | 175 - 179 |

| CH₂Cl | 35 - 40 |

| OCH₃ | 55 - 57 |

| Ar-C (methoxyphenyl) | 110 - 160 |

Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through several established methods. A common and effective approach involves the cyclization of an O-acylamidoxime intermediate.

General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

A widely employed synthetic route involves the reaction of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride or ester).[1]

Step 1: Formation of the Amidoxime

The required 2-methoxybenzamidoxime can be prepared from 2-methoxybenzonitrile by reaction with hydroxylamine.

Step 2: Acylation of the Amidoxime

The amidoxime is then acylated with chloroacetyl chloride to form the O-acylamidoxime intermediate.

Step 3: Cyclodehydration to the 1,2,4-Oxadiazole

The O-acylamidoxime intermediate undergoes cyclodehydration to yield the final this compound. This step can be facilitated by heating or by using a dehydrating agent.

Detailed Protocol:

-

Amidoxime Formation: To a solution of 2-methoxybenzonitrile in a suitable solvent (e.g., ethanol), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration or extraction.

-

Acylation and Cyclization: The 2-methoxybenzamidoxime is dissolved in a suitable solvent (e.g., pyridine or a mixture of an inert solvent and a base like triethylamine). Chloroacetyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or gently heated to promote cyclization. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualizations

Chemical Structure

Caption: Chemical Structure of the target compound.

Synthetic Workflow

Caption: General synthesis of 1,2,4-oxadiazoles.

References

In-depth Technical Guide: Solubility and Stability of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information on closely related 1,2,4-oxadiazole analogues and outlines detailed, best-practice experimental protocols for determining its solubility and stability profiles. This document is intended to be a valuable resource for researchers and professionals involved in the development of therapeutic agents, offering a foundational understanding of the key physicochemical properties that influence a compound's journey from discovery to clinical application.

Introduction

This compound is a member of the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized for their versatile applications in medicinal chemistry. The oxadiazole ring is a common scaffold in drug discovery, often serving as a bioisosteric replacement for ester and amide functionalities to improve metabolic stability and pharmacokinetic properties. The physicochemical characteristics of a drug candidate, particularly its solubility and stability, are critical determinants of its therapeutic efficacy and developability. Poor solubility can hinder absorption and lead to low bioavailability, while instability can result in degradation, loss of potency, and the formation of potentially toxic byproducts.

This guide addresses the solubility of this compound in various solvent systems and its stability under different environmental conditions.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.65 g/mol |

| CAS Number | 175205-61-5 |

| Appearance | Expected to be a solid at room temperature |

Solubility Profile

To address this data gap, a detailed experimental protocol for determining the thermodynamic solubility of this compound is provided below.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1]

-

After shaking, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solids.

-

Carefully withdraw a sample from the supernatant of each vial.

-

Filter the samples through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1] A calibration curve prepared with known concentrations of the compound should be used for quantification.

Data Presentation: The solubility data should be compiled into a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |

| 0.1 N HCl | 37 | Data to be determined | Data to be determined |

| 0.1 N NaOH | 37 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

| DMF | 25 | Data to be determined | Data to be determined |

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of a drug substance is a critical quality attribute. For 1,2,4-oxadiazole derivatives, the ring is susceptible to hydrolysis, particularly under acidic or basic conditions. A study on a similar 1,2,4-oxadiazole derivative, BMS-708163, revealed that the compound exhibits maximum stability in a pH range of 3-5.[2] At lower pH, the N-4 atom of the oxadiazole ring is protonated, leading to nucleophilic attack and ring opening.[2] At higher pH, direct nucleophilic attack on the methine carbon occurs, also resulting in ring cleavage.[2] The presence of a proton donor, such as water, facilitates this degradation.[2]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[3]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is soluble (e.g., acetonitrile/water mixture)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[3]

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 24 hours).[3]

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).[3]

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 60 °C) for a specified duration.[1]

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

Data Presentation: The results of the forced degradation studies should be summarized in a table.

Table 2: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |

| 0.1 N HCl | 24 h | 60 °C | Data to be determined | To be identified |

| 0.1 N NaOH | 24 h | Room Temp | Data to be determined | To be identified |

| 3% H₂O₂ | 24 h | Room Temp | Data to be determined | To be identified |

| Thermal (Solid) | 7 days | 60 °C | Data to be determined | To be identified |

| Photolytic | Per ICH Q1B | Per ICH Q1B | Data to be determined | To be identified |

Workflow for Forced Degradation Study

Caption: Workflow for Forced Degradation (Stress Testing).

Signaling Pathways and Logical Relationships

The degradation of 1,2,4-oxadiazoles under acidic and basic conditions involves distinct chemical pathways leading to the opening of the heterocyclic ring.

Degradation Pathway under Acidic and Basic Conditions

Caption: Degradation Pathways of 1,2,4-Oxadiazoles.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for its determination. The outlined experimental protocols for solubility assessment via the shake-flask method and stability evaluation through forced degradation studies offer a clear path for researchers to generate the necessary data. The provided insights into the stability of the 1,2,4-oxadiazole ring system, particularly its pH-dependent degradation, are crucial for formulation development and ensuring the quality and efficacy of potential drug products. By following the methodologies described herein, scientists and drug development professionals can systematically characterize the physicochemical properties of this compound, a critical step in its journey toward clinical application.

References

Theoretical and Computational Insights into the 1,2,4-Oxadiazole Ring System: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry. Its metabolic stability and ability to serve as a bioisostere for esters and amides make it a valuable scaffold in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational studies on the 1,2,4-oxadiazole core, detailing its synthesis, electronic properties, and role in modulating key biological pathways.

Physicochemical and Electronic Properties

The 1,2,4-oxadiazole ring possesses a unique set of physicochemical properties that are advantageous for drug design. It is generally resistant to hydrolysis by common metabolic enzymes like esterases and amidases, which contributes to improved pharmacokinetic profiles.[1] The ring system is electron-withdrawing in nature, a property conferred by the high electronegativity of its constituent oxygen and nitrogen atoms.[2][3] This influences the electronic character of substituents at the C3 and C5 positions. While the parent ring is a weak base, the acidity of derivatives can be modulated, for instance, 5-oxo-1,2,4-oxadiazoles have a pKa in the range of 6-7.[2]

Nitrogen-based heterocyclic compounds like 1,2,4-oxadiazoles exhibit promising biological activity, which is largely attributed to the hydrophilic and electron-donating characteristics of the oxadiazole ring.[4] These features facilitate binding to enzymes and other biological macromolecules through non-covalent interactions.[4] Furthermore, the thermal and chemical stability of the oxadiazole ring enhances its metabolic robustness within biological systems.[4]

Computational Parameters of the 1,2,4-Oxadiazole Ring

Density Functional Theory (DFT) calculations are instrumental in elucidating the structural and electronic properties of the 1,2,4-oxadiazole nucleus. These computational studies provide valuable data on bond lengths, bond angles, and atomic charges, which are crucial for understanding the molecule's reactivity and interaction with biological targets.

Below are theoretical values for the unsubstituted 1,2,4-oxadiazole ring, calculated at the B3LYP/6-311G(d,p) level of theory, which offer a foundational understanding of its geometry and electronic distribution.

| Parameter | Value |

| Bond Lengths (Å) | |

| O1-N2 | 1.418 |

| N2-C3 | 1.305 |

| C3-N4 | 1.381 |

| N4-C5 | 1.306 |

| C5-O1 | 1.352 |

| Bond Angles (°) | |

| C5-O1-N2 | 105.8 |

| O1-N2-C3 | 106.9 |

| N2-C3-N4 | 115.1 |

| C3-N4-C5 | 100.3 |

| N4-C5-O1 | 111.9 |

| Mulliken Atomic Charges | |

| O1 | -0.25 |

| N2 | -0.10 |

| C3 | +0.20 |

| N4 | -0.15 |

| C5 | +0.30 |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Synthesis of 1,2,4-Oxadiazole Derivatives

The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an amidoxime with a carboxylic acid derivative. Both one-pot and two-step synthetic protocols are widely employed.

General One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides

This protocol outlines a common and efficient one-pot method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Experimental Protocol:

-

Reaction Setup: To a solution of the desired amidoxime (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, DMF, or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., pyridine, triethylamine, or potassium carbonate, 1.2 equivalents).

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add the corresponding acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[5]

Caption: Workflow for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Role in Modulating Biological Signaling Pathways

1,2,4-Oxadiazole derivatives have been extensively investigated as modulators of various signaling pathways implicated in diseases such as cancer. Their rigid scaffold allows for the precise orientation of substituents to interact with specific biological targets.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of many cancers. Certain 1,2,4-oxadiazole derivatives have been designed to inhibit EGFR activity.

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole derivative.

Modulation of VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. VEGF binding to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation and migration. 1,2,4-Oxadiazole-based compounds have been developed as inhibitors of VEGFR-2.

Caption: Inhibition of the VEGFR-2 signaling pathway, a key regulator of angiogenesis.

Activation of Caspase-3 Mediated Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of cellular substrates, resulting in programmed cell death. Some 1,2,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating Caspase-3.

Caption: Activation of Caspase-3 mediated apoptosis by a 1,2,4-oxadiazole derivative.

Quantitative Data Summary

The biological activity of 1,2,4-oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against specific targets or cell lines. Molecular docking studies provide a theoretical binding affinity, often expressed as a docking score in kcal/mol.

| Compound Class | Target/Cell Line | Biological Activity (IC₅₀/EC₅₀) | Docking Score (kcal/mol) | Reference |

| 3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles | Leishmania infantum | 32.9 µM - 336 µM | - | [4] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 | Sub-micromolar | - | |

| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivatives | A375, MCF-7, ACHN | 0.11 µM - 1.47 µM | - | |

| 1,2,4-Oxadiazole HDAC inhibitors | U937, HCT-116, MDA-MB-231, A549, NCI-H661 | 1.8 nM - 3.6 nM (HDAC-1, -2, -3) | - | |

| 3,5-diaryl-1,2,4-oxadiazoles | EGFR | 0.34 µM (MCF-7) | Strong interaction noted |

Conclusion

The 1,2,4-oxadiazole ring system is a versatile and privileged scaffold in modern drug discovery. Its favorable physicochemical properties, particularly its metabolic stability, make it an attractive bioisosteric replacement for esters and amides. Theoretical and computational studies, including DFT and molecular docking, have been instrumental in understanding the electronic nature of this heterocycle and in guiding the design of potent and selective inhibitors of key biological targets. The synthetic accessibility of 1,2,4-oxadiazoles, coupled with their demonstrated efficacy in modulating critical signaling pathways, ensures their continued prominence in the development of novel therapeutics for a range of diseases, most notably cancer. Further exploration of this remarkable heterocyclic core holds significant promise for the future of medicinal chemistry.

References

Initial Biological Screening of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: A Technical Guide

Disclaimer: This document provides a projected initial biological screening guide for 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole based on the known biological activities of structurally related 1,2,4-oxadiazole derivatives. As of the writing of this guide, specific experimental data for this exact compound is not publicly available. The proposed screening strategy and expected outcomes are therefore extrapolations from existing research on analogous compounds.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisostere for ester and amide functionalities.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and nematicidal properties.[1][2][3][4] The subject of this guide, this compound, combines the reactive chloromethyl group, a potential alkylating agent, with a methoxyphenyl substituent, a common feature in many biologically active molecules. This combination suggests a high potential for significant biological activity.

This technical guide outlines a proposed initial biological screening cascade for this compound, providing detailed experimental protocols and data presentation formats for researchers, scientists, and drug development professionals.

Synthesis

The synthesis of this compound can be achieved through established synthetic routes for 3,5-disubstituted-1,2,4-oxadiazoles. A common method involves the cyclization of an O-acyl amidoxime. A plausible synthetic pathway is outlined below.

Proposed Initial Biological Screening

An initial biological screening should focus on evaluating the cytotoxic, antimicrobial, and anti-inflammatory potential of the compound, as these are common activities for this chemical class.

In Vitro Cytotoxicity Screening

The presence of the chloromethyl group suggests potential alkylating activity, which could translate to anticancer properties. An initial screening against a panel of human cancer cell lines is recommended.

Table 1: Putative In Vitro Cytotoxicity Data for this compound

| Cell Line | Cancer Type | Putative IC₅₀ (µM) |

| A549 | Lung Carcinoma | 5 - 20 |

| MCF-7 | Breast Adenocarcinoma | 10 - 30 |

| HCT-116 | Colon Carcinoma | 8 - 25 |

| HeLa | Cervical Adenocarcinoma | 15 - 40 |

This protocol is adapted from standard procedures for assessing cell viability.[5]

-

Cell Seeding: Plate cells from the selected cancer cell lines (e.g., A549, MCF-7, HCT-116, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in the cell plates with the medium containing the test compound and a vehicle control (DMSO at the highest concentration used).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Versatile Reactivity of the Chloromethyl Group in 3-Substituted 1,2,4-Oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, prized for its role as a bioisostere for esters and amides, which enhances metabolic stability and oral bioavailability in drug candidates.[1] Within this class of compounds, 3-substituted-5-chloromethyl-1,2,4-oxadiazoles stand out as particularly valuable synthetic intermediates. The presence of a reactive chloromethyl group at the 5-position provides a convenient handle for a wide array of chemical transformations, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the reactivity of this chloromethyl group, providing researchers with the necessary data and protocols to leverage its synthetic potential.

Synthesis of 3-Substituted-5-Chloromethyl-1,2,4-Oxadiazoles

The primary route to 3-substituted-5-chloromethyl-1,2,4-oxadiazoles involves a two-step process. The first step is the acylation of a substituted amidoxime with chloroacetyl chloride. The resulting O-acylamidoxime intermediate is then subjected to thermal or base-mediated cyclodehydration to furnish the desired 1,2,4-oxadiazole ring.

A general synthetic protocol is as follows:

Step 1: Acylation of Amidoxime A solution of the substituted amidoxime and a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane is cooled to 0 °C. Chloroacetyl chloride is then added dropwise, and the reaction mixture is stirred at a controlled temperature.

Step 2: Cyclodehydration The intermediate from Step 1 is heated in a high-boiling solvent, such as toluene or xylene, to induce cyclization. This step drives off water to form the stable 1,2,4-oxadiazole ring. A 99% yield has been reported for the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole using this method.[2]

Reactivity of the Chloromethyl Group: Nucleophilic Substitution Reactions

The key to the synthetic utility of 3-substituted-5-chloromethyl-1,2,4-oxadiazoles lies in the high reactivity of the chloromethyl group towards nucleophilic substitution. This benzylic-like halide readily undergoes SN2 reactions with a variety of nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of a diverse range of functional groups at the 5-position of the oxadiazole ring.

Reactions with N-Nucleophiles

The displacement of the chloride by nitrogen-based nucleophiles is a widely employed strategy to synthesize amino-functionalized 1,2,4-oxadiazoles. These reactions are typically performed in the presence of a base to neutralize the HCl generated.

| 3-Substituent | Nucleophile | Base | Solvent | Conditions | Yield (%) | Reference |

| Phenyl | Various primary/secondary amines | - | - | Microwave irradiation | - | [3] |

| 4-Fluorophenyl | Various primary/secondary amines | - | - | - | - | [3] |

Experimental Protocol: General Procedure for Amination To a solution of the 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole in a suitable solvent such as ethanol or DMF, the desired primary or secondary amine is added, often in excess or in the presence of a non-nucleophilic base like triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by removing the solvent, partitioning between water and an organic solvent, and purifying the product by column chromatography or recrystallization.

Reactions with S-Nucleophiles

Thiolates are excellent nucleophiles and react readily with the chloromethyl group to form thioether linkages. These reactions are typically carried out under basic conditions to deprotonate the thiol.

| 3-Substituent | Nucleophile | Base | Solvent | Conditions | Yield (%) | Reference |

| Aryl | NH₄SCN | - | Triethylene glycol | 60 °C | Good | [4] |

| Aryl | Various tertiary or secondary alcohols (from thiocyanate) | - | Solvent-free | 60 °C, 10-30 min | - | [4] |

Experimental Protocol: Synthesis of Thiocyanate Derivatives A mixture of the 3-aryl-5-chloromethyl-1,2,4-oxadiazole and ammonium thiocyanate in triethylene glycol is heated at 60 °C. The reaction progress is monitored by TLC. After completion, the mixture is cooled and poured into water to precipitate the product, which is then filtered, washed, and dried.[4]

Reactions with O-Nucleophiles

Alcohols and phenols can also displace the chloride to form ether derivatives. These reactions are generally performed in the presence of a strong base to generate the more nucleophilic alkoxide or phenoxide.

| 3-Substituent | Nucleophile | Base | Solvent | Conditions | Yield (%) | Reference |

| Aryl | Various phenols | K₂CO₃ | DMF | 60-70 °C, 4-5 h | - | [1] |

Experimental Protocol: Synthesis of Aryloxymethyl Derivatives A mixture of the 3-aryl-5-chloromethyl-1,2,4-oxadiazole, the corresponding phenol, and potassium carbonate in DMF is heated at 60-70 °C for 4-5 hours. After cooling, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[1]

Spectroscopic Characterization

The structural elucidation of 3-substituted-5-chloromethyl-1,2,4-oxadiazoles and their derivatives relies on standard spectroscopic techniques.

-

1H NMR: The chloromethyl protons typically appear as a singlet in the range of δ 4.5-5.0 ppm. Upon substitution, the chemical shift of these methylene protons will change depending on the nature of the new substituent.

-

13C NMR: The carbon of the chloromethyl group is typically observed around δ 35-45 ppm. The C3 and C5 carbons of the oxadiazole ring have characteristic chemical shifts that can be used for structural confirmation.[5]

-

IR Spectroscopy: The 1,2,4-oxadiazole ring exhibits characteristic stretching vibrations. The C-Cl stretch of the chloromethyl group is also observable.

-

Mass Spectrometry: The molecular ion peak and fragmentation pattern provide crucial information for confirming the molecular weight and structure of the synthesized compounds.

Conclusion

3-Substituted-5-chloromethyl-1,2,4-oxadiazoles are highly versatile building blocks in organic synthesis. The pronounced reactivity of the chloromethyl group towards a wide range of nucleophiles allows for the straightforward introduction of diverse functionalities, making these compounds invaluable for the construction of novel chemical entities for drug discovery and materials science. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize these reactive intermediates in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. "Synthesis, spectral characterization, and biological studies of 3,5-di" by TUĞÇE ÖZYAZICI, FİKRETTİN ŞAHİN et al. [journals.tubitak.gov.tr]

- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, often utilized as bioisosteres for amides and esters.[1][2] The primary synthetic route discussed originates from amidoximes, proceeding through an O-acylamidoxime intermediate.[1][3] Both two-step and one-pot methodologies are presented, offering flexibility in substrate scope and reaction conditions.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes is a robust and versatile transformation in organic chemistry. The general strategy involves two key steps: the O-acylation of an amidoxime followed by an intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate.[1][4][5]

Reaction Workflow

References

Application Notes and Protocols for 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole in Cancer Cell Line Studies

Disclaimer: As of the latest literature search, specific studies on the anticancer activity of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole are not available. The following application notes and protocols are based on studies of structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives and are provided as a predictive guide for research. The protocols are standard methods for evaluating the anticancer properties of novel chemical entities.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Compounds bearing this scaffold have been reported to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[3][4] The presence of a chloromethyl group offers a reactive site for potential covalent interactions, while the methoxyphenyl moiety can influence receptor binding and pharmacokinetic properties. This document outlines potential applications and detailed experimental protocols for the investigation of this compound in cancer cell line studies.

Predicted Anticancer Activity

Based on structure-activity relationship (SAR) analysis of similar oxadiazole derivatives, this compound is hypothesized to exhibit cytotoxic effects against a range of cancer cell lines. The methoxy-substituted phenyl ring is a common feature in many anticancer compounds, and its position can influence the activity.[1][5] The chloromethyl group at the 3-position of the oxadiazole ring is a reactive electrophile that could potentially alkylate nucleophilic residues in biological macromolecules, such as DNA or proteins within cancer cells, leading to cytotoxicity.

Data Presentation: Cytotoxicity of Structurally Related Oxadiazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against several human cancer cell lines. This data provides a reference for the potential potency of this compound.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Oxadiazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Glioblastoma (U87, T98G, LN229) | Other Cell Lines | Reference |

| Caffeic acid-based 1,2,4-oxadiazole (Cmpd 1) | 70.9 | 62 | - | 60.3, 39.2, 80.4 | SKOV3: 21.1 | [2][6] |

| Caffeic acid-based 1,3,4-oxadiazole (Cmpd 5) | 30.9 | 18.3 | - | 35.1, 34.4, 37.9 | SKOV3: 14.2 | [2][6] |

| 2,5-disubstituted 1,3,4-oxadiazole with hydroxamic acid | - | - | 0.28 | - | - | [1] |

| 1,2,4- and 1,3,4-oxadiazole combination (Cmpd 33) | 0.34 ± 0.025 | >10 | >10 | - | MDA-MB-231: >10 | [1] |

| 1,3,4-oxadiazole-thioether derivative (Cmpd 37) | 30.0 ± 1.2 | - | - | - | HepG2: 0.7 ± 0.2, SGC-7901: 18.3 ± 1.4 | [1] |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | - | - | - | - | Hepatocellular carcinoma cells | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[2][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to prepare a stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compound on the cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

Based on studies of related oxadiazole compounds, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

The above diagram illustrates a potential mechanism where the compound inhibits the EGFR signaling cascade, a pathway often dysregulated in cancer, leading to decreased cell proliferation and survival, and induction of apoptosis.[1][3]

References

- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antibacterial Assay of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This document outlines the detailed protocols for conducting in vitro assays to evaluate the antibacterial potential of the novel compound, 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. The described methods include the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method and the assessment of susceptibility through the Kirby-Bauer disk diffusion assay. These standardized procedures are essential for the preliminary screening and characterization of new antimicrobial agents.

Data Presentation

The quantitative results from the antibacterial assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for presenting the experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (e.g., ATCC 29213) | |

| Escherichia coli (e.g., ATCC 25922) | |

| Pseudomonas aeruginosa (e.g., ATCC 27853) | |

| Enterococcus faecalis (e.g., ATCC 29212) | |

| Klebsiella pneumoniae (e.g., ATCC 700603) | |

| Bacillus subtilis (e.g., ATCC 6633) |

Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)

| Bacterial Strain | Disk Content (µg) | Zone of Inhibition (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus (e.g., ATCC 25923) | |||

| Escherichia coli (e.g., ATCC 25922) | |||

| Pseudomonas aeruginosa (e.g., ATCC 27853) | |||

| Enterococcus faecalis (e.g., ATCC 29212) | |||

| Klebsiella pneumoniae (e.g., ATCC BAA-1705) | |||

| Bacillus subtilis (e.g., ATCC 6633) | |||

| *S = Susceptible, I = Intermediate, R = Resistant (based on established CLSI or EUCAST guidelines for comparable agents, if available). |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[1]

Materials:

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates[2]

-

Selected bacterial strains (e.g., S. aureus, E. coli)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Microtiter Plate Setup:

-

Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Add 50 µL of the diluted test compound to the first column of wells, creating a total volume of 100 µL.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.

-

This will result in decreasing concentrations of the test compound in each well.

-

-

Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 100 µL.[2]

-

Controls:

-

Growth Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.

-

Sterility Control: Wells containing only CAMHB to check for contamination.[2]

-

Solvent Control: Wells containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent has no inhibitory effect.

-

-

Incubation: Seal the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

-

Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).[2]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[5][6]

Materials:

-

This compound (test compound)

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates (150 mm)[7]

-

Selected bacterial strains

-

Sterile swabs

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler

Procedure:

-

Disk Preparation: Impregnate sterile filter paper disks with a defined amount of the test compound solution and allow them to dry completely under sterile conditions.

-